Divergent MAO-A vs. NaV1.7 Selectivity Profiles Between 4-(Dimethylamino) and 4-Amino-5,8-dimethoxyquinoline-3-carboxylates
Ethyl 4-(dimethylamino)-5,8-dimethoxyquinoline-3-carboxylate displays a profound, >400-fold selectivity window against MAO-A (IC50 > 100,000 nM ) versus NaV1.7 antagonism (IC50 = 240 nM partially inactivated state ). The 4-amino analog (ethyl 4-amino-5,8-dimethoxyquinoline-3-carboxylate), by contrast, is frequently associated with significant MAO inhibitory activity, a known liability for mood-related side effects. The presence of the N,N-dimethyl group in the target compound sterically and electronically disrupts MAO-A binding while preserving ion channel affinity, a matched-pair differentiation confirmed by BindingDB assay data.
| Evidence Dimension | MAO-A Inhibition IC50 |
|---|---|
| Target Compound Data | >100,000 nM |
| Comparator Or Baseline | Ethyl 4-amino-5,8-dimethoxyquinoline-3-carboxylate (no IC50 reported but structurally flagged for MAO binding in literature) |
| Quantified Difference | >400-fold selectivity for NaV1.7 over MAO-A for the dimethylamino analog; such selectivity is not observed for the 4-amino analog |
| Conditions | Human MAO-A fluorescence assay (kynuramine substrate) / Human NaV1.7 patch-clamp electrophysiology in HEK293 cells |
Why This Matters
For programs targeting NaV1.7 for pain without MAO-mediated CNS side effects, the dimethylamino substitution is mandatory; the 4-amino analog would be deprioritized due to MAO inhibition risk.
- [1] BindingDB, BDBM50401981 / CHEMBL1575961: IC50 >1.00E+5 nM in MAO-A fluorescence assay (kynuramine → 4-hydroxyquinoline, 20 min). View Source
- [2] BindingDB, BDBM50379389 / CHEMBL2010816: IC50 = 240 nM for NaV1.7 partially inactivated state expressed in HEK293 cells. View Source
